molecular formula C22H27N B14271791 N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine CAS No. 134864-06-5

N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine

Cat. No.: B14271791
CAS No.: 134864-06-5
M. Wt: 305.5 g/mol
InChI Key: NYTCFWKEEXAAGG-UHFFFAOYSA-N
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Description

N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine is a tertiary amine featuring a hex-2-yn-1-amine backbone substituted with diethyl groups at the nitrogen and two phenyl groups at the C4 position. The compound’s structure combines aromaticity (via the diphenyl groups) and alkyne functionality, which may confer unique electronic and steric properties.

Properties

CAS No.

134864-06-5

Molecular Formula

C22H27N

Molecular Weight

305.5 g/mol

IUPAC Name

N,N-diethyl-4,4-diphenylhex-2-yn-1-amine

InChI

InChI=1S/C22H27N/c1-4-22(20-14-9-7-10-15-20,21-16-11-8-12-17-21)18-13-19-23(5-2)6-3/h7-12,14-17H,4-6,19H2,1-3H3

InChI Key

NYTCFWKEEXAAGG-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CCN(CC)CC)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine typically involves the following steps:

    Alkyne Formation: The initial step involves the formation of the hex-2-yne backbone. This can be achieved through the coupling of appropriate alkyl halides with acetylene in the presence of a strong base such as sodium amide.

    Phenylation: The introduction of phenyl groups at the fourth carbon can be accomplished using a Friedel-Crafts alkylation reaction. This involves the reaction of the alkyne with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Amine Formation: The final step involves the introduction of the diethylamine group. This can be achieved through the reaction of the phenylated alkyne with diethylamine in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOEt)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated compounds, ethers

Scientific Research Applications

N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its amine group can form hydrogen bonds with biological molecules, making it a useful probe in biochemical assays.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors, is ongoing. Its structural features may allow for the design of molecules with improved efficacy and selectivity.

    Industry: The compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The phenyl groups may contribute to hydrophobic interactions, enhancing the compound’s binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Data Table: Structural and Physical Comparisons

Compound Name Backbone Substituents Key Physical Data Source
N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine Hex-2-yn-1-amine Diethyl, 4,4-diphenyl Data not explicitly provided Target
N,N-Diethyl-1,3-diphenylprop-2-yn-1-amine Prop-2-yn-1-amine Diethyl, 1,3-diphenyl Pale yellow oil; ¹H NMR δ 1.04–7.41
N,N-Dimethylpent-4-en-2-yn-1-amine Pent-4-en-2-yn-1-amine Dimethyl C₇H₁₁N, MW 109.17
N,N-Diethyl-4,4-di-2-thienyl-3-buten-2-amine But-3-en-2-amine Diethyl, 4,4-di-2-thienyl Opioid receptor ligand
N,N-Diphenylnaphthalen-1-amine Naphthalene Diphenylamino MW 295.38; π-π stacking interactions

Research Findings and Implications

Chain Length and Solubility: Longer backbones (e.g., hexynyl vs. This is critical for drug design, where bioavailability must be balanced .

Aromatic Substituent Effects : Phenyl groups enhance stability via resonance, while thienyl groups introduce electron-rich regions, modifying electronic interactions in biological systems .

This could influence catalytic or receptor-binding activity .

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